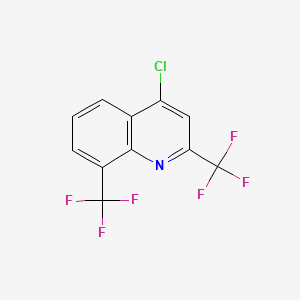
4-Chloro-2,8-bis(trifluoromethyl)quinoline
Cat. No. B1363108
Key on ui cas rn:
83012-13-9
M. Wt: 299.6 g/mol
InChI Key: ZSQOESPYYNJBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04429130
Procedure details


A mixture of 100 parts by volume of phosphorus trichloride and 40 parts of 2,8-bis-(trifluoromethyl)-4-hydroxyquinoline is refluxed for 8 hours. Most of the excess phosphorus trichloride is then distilled off, the residue is poured onto 200 parts of ice-water and the pH is brought to 12-13 with 12 N sodium hydroxide solution. The mixture is then extracted with methylene chloride, the extract is dried over sodium sulfate and the solvent is stripped off under reduced pressure. 40.2 parts=94% of theory of 2,8-bis-(trifluoromethyl)-4-chloroquinoline of melting point 40°-42° C. are obtained.
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)[Cl:2].[F:5][C:6]([F:23])([F:22])[C:7]1[CH:16]=[C:15](O)[C:14]2[C:9](=[C:10]([C:18]([F:21])([F:20])[F:19])[CH:11]=[CH:12][CH:13]=2)[N:8]=1>>[F:5][C:6]([F:23])([F:22])[C:7]1[CH:16]=[C:15]([Cl:2])[C:14]2[C:9](=[C:10]([C:18]([F:21])([F:20])[F:19])[CH:11]=[CH:12][CH:13]=2)[N:8]=1
|
Inputs


Step One
[Compound]
|
Name
|
100
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=NC2=C(C=CC=C2C(=C1)O)C(F)(F)F)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed for 8 hours
|
|
Duration
|
8 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Most of the excess phosphorus trichloride is then distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue is poured onto 200 parts of ice-water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture is then extracted with methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the extract is dried over sodium sulfate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=NC2=C(C=CC=C2C(=C1)Cl)C(F)(F)F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
